molecular formula C23H27N3O5 B15191530 3-(2-Aminophenyl)-2-(2-isopropylaminoethyl)isoindolin-1-one monofumarate CAS No. 116870-77-0

3-(2-Aminophenyl)-2-(2-isopropylaminoethyl)isoindolin-1-one monofumarate

Cat. No.: B15191530
CAS No.: 116870-77-0
M. Wt: 425.5 g/mol
InChI Key: DYMPRWUUVNVANE-WLHGVMLRSA-N
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Description

3-(2-Aminophenyl)-2-(2-isopropylaminoethyl)isoindolin-1-one monofumarate is a complex organic compound that belongs to the class of isoindolinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The monofumarate salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminophenyl)-2-(2-isopropylaminoethyl)isoindolin-1-one monofumarate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Isoindolinone Core: Starting with a phthalic anhydride derivative, the isoindolinone core can be formed through a cyclization reaction.

    Introduction of Aminophenyl Group: The aminophenyl group can be introduced via a nucleophilic substitution reaction.

    Attachment of Isopropylaminoethyl Side Chain: This step involves the alkylation of the isoindolinone core with an isopropylaminoethyl halide under basic conditions.

    Formation of Monofumarate Salt: The final compound is converted to its monofumarate salt form by reacting with fumaric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups back to amino groups or reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic ring or the side chains.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for therapeutic applications, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Aminophenyl)-2-(2-isopropylaminoethyl)isoindolin-1-one monofumarate involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Aminophenyl)isoindolin-1-one: Lacks the isopropylaminoethyl side chain, which may affect its biological activity.

    2-(2-Isopropylaminoethyl)isoindolin-1-one: Lacks the aminophenyl group, potentially altering its chemical reactivity and applications.

Uniqueness

3-(2-Aminophenyl)-2-(2-isopropylaminoethyl)isoindolin-1-one monofumarate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

116870-77-0

Molecular Formula

C23H27N3O5

Molecular Weight

425.5 g/mol

IUPAC Name

3-(2-aminophenyl)-2-[2-(propan-2-ylamino)ethyl]-3H-isoindol-1-one;(E)-but-2-enedioic acid

InChI

InChI=1S/C19H23N3O.C4H4O4/c1-13(2)21-11-12-22-18(16-9-5-6-10-17(16)20)14-7-3-4-8-15(14)19(22)23;5-3(6)1-2-4(7)8/h3-10,13,18,21H,11-12,20H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

DYMPRWUUVNVANE-WLHGVMLRSA-N

Isomeric SMILES

CC(C)NCCN1C(C2=CC=CC=C2C1=O)C3=CC=CC=C3N.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(C)NCCN1C(C2=CC=CC=C2C1=O)C3=CC=CC=C3N.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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